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molecular formula C7H13NO B8497240 t-Butylacrylamide

t-Butylacrylamide

Cat. No. B8497240
M. Wt: 127.18 g/mol
InChI Key: ZAWQXWZJKKICSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05047314

Procedure details

A mixture of 50.0 g of t-butylacrylamide and 250 ml of toluene was heated at 80° C. with stirring under a nitrogen atmosphere in a 500 ml three-necked flask. 10 ml of a toluene solution containing 500 mg of azobisisobutyronitrile was added thereto as a polymerization initiator, whereby polymerization was initiated. After polymerization for 3 hours, the polymerization solution was cooled and poured into 1 liter of hexane. The solids thus-deposited were collected by filtration, washed with hexane and dried with heating under a reduced pressure to obtain 47.9 g of P-57.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:5](=[CH2:9])[C:6]([NH2:8])=[O:7])(C)(C)C.[C:10]1([CH3:16])[CH:15]=CC=C[CH:11]=1.N(C(C)(C)C#N)=NC(C)(C)C#N>CCCCCC>[C:10]([NH:8][C:6](=[O:7])[CH:5]=[CH2:9])([CH3:16])([CH3:15])[CH3:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)(C)C(C(=O)N)=C
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
500 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere in a 500 ml three-necked flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
as a polymerization initiator, whereby polymerization
CUSTOM
Type
CUSTOM
Details
After polymerization for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the polymerization solution was cooled
FILTRATION
Type
FILTRATION
Details
The solids thus-deposited were collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
with heating under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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